Anti-Tubercular Activity: 87% Inhibition at 40 µg/mL vs. Aldehyde Progenitor MIC of 2.5 µg/mL
The target compound inhibited 87% of Mycobacterium tuberculosis H37Rv growth at a single concentration of 40.0 µg/mL [1]. Its direct aldehyde precursor, 1‑(4‑methylphenyl)‑1,2,3‑triazole‑4‑carbaldehyde (compound 3k in the same series), exhibited a Minimum Inhibitory Concentration (MIC) of 2.5 µg/mL against the identical strain [2]. While the difluoromethyl analogue is less potent than its aldehyde progenitor, its attenuated activity combined with the metabolic stability imparted by the CHF₂ group may offer a more favorable pharmacokinetic starting point for lead optimization [2].
| Evidence Dimension | In vitro growth inhibition of Mycobacterium tuberculosis H37Rv (ATCC 27294) |
|---|---|
| Target Compound Data | 87% inhibition at 40.0 µg/mL |
| Comparator Or Baseline | 1-(4-methylphenyl)-1,2,3-triazole-4-carbaldehyde (3k): MIC = 2.5 µg/mL |
| Quantified Difference | Approximately 16-fold higher concentration required for 87% inhibition vs. the 2.5 µg/mL MIC of the aldehyde analogue |
| Conditions | M. tuberculosis H37Rv (ATCC 27294); assay method not specified in the crystallographic report; MIC determined by standard broth dilution in the companion SAR paper |
Why This Matters
This quantifies the activity trade-off between the aldehyde and difluoromethyl series, enabling a procurement decision based on whether potency or metabolic stability is the priority for a given screening cascade.
- [1] Costa, M. S.; Boechat, N.; Ferreira, V. F.; Wardell, S. M. S. V.; Skakle, J. M. S. 4‑Difluoromethyl‑1‑(4‑methylphenyl)‑1H‑1,2,3‑triazole. Acta Crystallographica Section E 2006, 62 (5), o1925–o1927. View Source
- [2] Costa, M. S.; Boechat, N.; Rangel, E. A.; da Silva, F. de C.; de Souza, A. M. T.; Rodrigues, C. R.; Castro, H. C.; Junior, I. N.; Lourenço, M. C. S.; Wardell, S. M. S. V.; Ferreira, V. F. Synthesis, tuberculosis inhibitory activity, and SAR study of N‑substituted‑phenyl‑1,2,3‑triazole derivatives. Bioorganic & Medicinal Chemistry 2006, 14 (24), 8644–8653. View Source
